1'-(1-(Methylsulfonyl)piperidine-4-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one
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Description
“1-(methylsulfonyl)piperidin-4-amine” is a chemical compound with the empirical formula C6H14N2O2S and a molecular weight of 178.25 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(methylsulfonyl)piperidin-4-amine” is represented by the SMILES string CS(=O)(=O)N1CCC(N)CC1 . The InChI key is FLQSRSQNICPZIH-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-(methylsulfonyl)piperidin-4-amine” include a predicted boiling point of 296.0±50.0 °C and a predicted density of 1.27±0.1 g/cm3 . The storage temperature is room temperature, and it should be kept in a dark place in an inert atmosphere .Safety and Hazards
The safety information for “1-(methylsulfonyl)piperidin-4-amine” indicates that it is a combustible solid . It has hazard statements H315, H319, and H225, indicating that it causes skin irritation, serious eye irritation, and is highly flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
1'-(1-methylsulfonylpiperidine-4-carbonyl)spiro[3H-chromene-2,3'-pyrrolidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O5S/c1-27(24,25)21-9-6-14(7-10-21)18(23)20-11-8-19(13-20)12-16(22)15-4-2-3-5-17(15)26-19/h2-5,14H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWIDHYSIFNWOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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